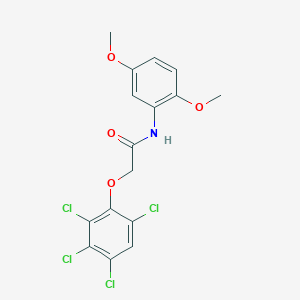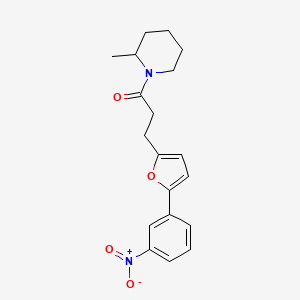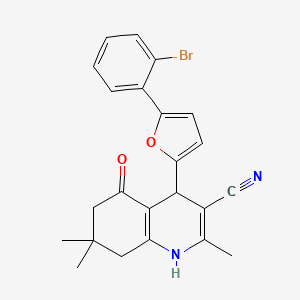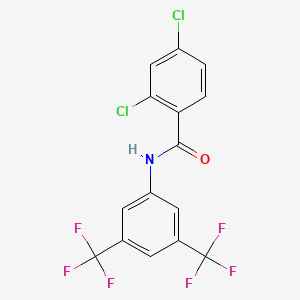
Stannane, (1,1-dimethylethyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (1,1-dimethylethyl)triphenyl- is an organotin compound with the molecular formula C22H24Sn and a molecular weight of 407.143 . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, (1,1-dimethylethyl)triphenyl- can be synthesized through various methods, including the Stille Coupling reaction. The Stille Coupling is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction typically involves the use of palladium catalysts and can be performed under mild conditions. The general reaction scheme is as follows:
R−SnR′+R′′−X→R−R′′+R′−SnX
where ( R ), ( R’ ), and ( R’’ ) are organic groups, and ( X ) is a halide or pseudohalide.
Industrial Production Methods
Industrial production of stannane compounds often involves large-scale Stille Coupling reactions. These reactions are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of palladium catalysts and appropriate solvents ensures efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (1,1-dimethylethyl)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the stannane to lower oxidation state tin compounds.
Substitution: Stannane compounds can undergo substitution reactions where the tin atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halides, pseudohalides, and various oxidizing and reducing agents. Reaction conditions typically involve the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, (1,1-dimethylethyl)triphenyl- has several scientific research applications:
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: Stannane compounds are used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of stannane, (1,1-dimethylethyl)triphenyl- involves its ability to form stable carbon-tin bonds. In reactions such as the Stille Coupling, the tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to stannane, (1,1-dimethylethyl)triphenyl- include:
Stannane, triphenyl-: This compound has a similar structure but lacks the 1,1-dimethylethyl group.
Stannane, (acetyloxy)triphenyl-: This compound contains an acetyloxy group instead of the 1,1-dimethylethyl group.
Uniqueness
The uniqueness of stannane, (1,1-dimethylethyl)triphenyl- lies in its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
30191-68-5 |
|---|---|
Molekularformel |
C22H24Sn |
Molekulargewicht |
407.1 g/mol |
IUPAC-Name |
tert-butyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |
InChI-Schlüssel |
NIWSUKGVJDHGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)

![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)







